Cyclohexene, 4,5-diethyl-1,2-dimethyl-
Description
Contextualization within Substituted Cyclohexene (B86901) Chemistry
Substituted cyclohexenes are a pivotal class of compounds in organic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and materials. nus.edu.sg The cyclohexene ring, with its combination of sp2 and sp3 hybridized carbon atoms, offers a rich landscape for chemical transformations, including electrophilic additions, oxidations, and pericyclic reactions. The specific substitution pattern of 4,5-diethyl-1,2-dimethyl-cyclohexene, featuring a tetrasubstituted double bond and stereocenters at the 4 and 5 positions, places it in a category of sterically hindered and stereochemically complex molecules. Its study provides valuable insights into the influence of bulky alkyl groups on the conformation and reactivity of the cyclohexene core.
Significance in Modern Organic Synthesis and Reaction Mechanisms
The synthesis of polysubstituted carbocycles is a central theme in modern organic synthesis. Tetrasubstituted alkenes, in particular, are important structural motifs found in many biologically active molecules, but their construction can be challenging due to steric hindrance. thieme-connect.com The development of methods to access compounds like 4,5-diethyl-1,2-dimethyl-cyclohexene is therefore of significant interest. Furthermore, such molecules are excellent substrates for studying the mechanisms of various organic reactions, offering a platform to investigate regioselectivity and stereoselectivity.
Research Objectives and Scope of Investigation
This article aims to provide a comprehensive overview of the chemical properties and synthetic aspects of 4,5-diethyl-1,2-dimethyl-cyclohexene. The scope of this investigation includes its synthesis, with a focus on stereoselective methods, a detailed analysis of its spectroscopic characteristics, an examination of its physicochemical properties, and a discussion of its potential reactions and applications in organic synthesis. The primary objective is to present a detailed, scientifically accurate portrayal of this specific compound, drawing upon established principles of organic chemistry and data from chemical databases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
651733-59-4 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
4,5-diethyl-1,2-dimethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-5-11-7-9(3)10(4)8-12(11)6-2/h11-12H,5-8H2,1-4H3 |
InChI Key |
RMGOMNMEOOTWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=C(CC1CC)C)C |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies
Retrosynthetic Analysis and Disconnection Pathways
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com This process involves breaking bonds and converting functional groups to reveal plausible synthetic precursors.
Strategic Bond Disconnections for the Cyclohexene (B86901) Core
A primary strategy for disconnecting the cyclohexene ring is the retro-Diels-Alder reaction. pearson.commdpi.commasterorganicchemistry.com This powerful cycloaddition reaction forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comorganic-chemistry.org For the target molecule, Cyclohexene, 4,5-diethyl-1,2-dimethyl-, a retro-Diels-Alder disconnection across the C3-C4 and C5-C6 bonds (using standard cyclohexene numbering) would reveal a substituted 1,3-butadiene (B125203) and a substituted ethene.
Specifically, this disconnection suggests 3,4-diethyl-hexa-2,4-diene as the diene component and 1,2-dimethylethene (butene) as the dienophile. The Diels-Alder reaction is known to be facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile, a condition not ideally met in this pairing of alkyl-substituted components. organic-chemistry.org However, thermal conditions can often be employed to drive such cycloadditions. chemtube3d.com

Another powerful method for constructing six-membered rings is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form an α,β-unsaturated ketone. wikipedia.orgmasterorganicchemistry.comlibretexts.org A retrosynthetic disconnection based on this reaction would lead to a ketone precursor and a methyl vinyl ketone derivative. While highly effective for fused ring systems, its direct application to form a simple substituted cyclohexene requires careful selection of acyclic precursors.
Disconnection Strategies for Alkyl Substituents (Ethyl and Methyl Groups)
The four alkyl substituents on the cyclohexene ring can be disconnected to reveal simpler precursors. The two methyl groups at the C1 and C2 positions can be envisaged as arising from the dienophile in a Diels-Alder approach, specifically from (Z)-2-butene.
The two ethyl groups at the C4 and C5 positions are key stereocenters. Disconnecting these groups reveals a cyclohexene precursor that can be alkylated. For instance, a 1,2-dimethylcyclohexen-4-one could be a viable intermediate. The ethyl groups could then be introduced sequentially. A common method for introducing alkyl groups is through the reaction of organometallic reagents, such as organocuprates (Gilman reagents), with α,β-unsaturated ketones in a conjugate addition reaction. ic.ac.uk This approach would involve the addition of an ethyl group to a 5-ethyl-1,2-dimethylcyclohex-2-en-1-one intermediate.
Alternatively, the disconnection could lead to a diketone, where the ethyl groups are installed via alkylation of enolates. The stereochemical outcome of such alkylations is a critical consideration. nih.gov
Functional Group Interconversions (FGI) in Retrosynthetic Planning
Functional group interconversions (FGI) are essential for converting one functional group into another and are a cornerstone of retrosynthetic analysis. masterorganicchemistry.comrsc.org In the synthesis of Cyclohexene, 4,5-diethyl-1,2-dimethyl-, several FGIs would be necessary.
A plausible synthetic route might not directly yield the final alkene. For instance, if the core is constructed via a Robinson annulation or an aldol condensation, a cyclohexenone intermediate would be formed. pearson.combeilstein-journals.org The ketone functionality would then need to be converted to the desired alkyl groups and the double bond positioned correctly.
A potential FGI sequence could involve:
Reduction of a ketone: A cyclohexanone (B45756) precursor could be reduced to a cyclohexanol (B46403) using reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com
Dehydration of an alcohol: The resulting alcohol could then be dehydrated to form the cyclohexene double bond. rsc.org
Conversion of a carbonyl to an alkene: The Wittig reaction or related olefination methods could be employed to convert a ketone into a specific alkene.
Hydrogenation: If the synthesis leads to a diene, selective hydrogenation could yield the desired cyclohexene.
These interconversions allow for a more flexible synthetic design, enabling the use of well-established ring-forming reactions that result in intermediates with different functional groups than the final target molecule.
Stereoselective and Stereospecific Synthesis
Achieving the desired stereochemistry is a critical aspect of synthesizing complex molecules like Cyclohexene, 4,5-diethyl-1,2-dimethyl-. The relative orientation of the two ethyl groups at the C4 and C5 positions must be controlled.
Control of Stereochemistry at Chiral Centers (C4 and C5)
The C4 and C5 atoms of the target molecule are chiral centers. The spatial arrangement of the ethyl groups at these positions can lead to different diastereomers (cis and trans isomers). The stability of substituted cyclohexanes is often dictated by the preference of bulky substituents to occupy equatorial positions to minimize steric strain, such as 1,3-diaxial interactions. pearson.comlibretexts.org
Diastereoselective reactions are employed to preferentially form one diastereomer over others. Several strategies can be envisioned to control the stereochemistry at C4 and C5.
One powerful approach involves the diastereoselective conjugate addition of an organometallic reagent to a chiral α,β-unsaturated ketone. organic-chemistry.orgclockss.org For example, the synthesis could proceed through a 5-ethyl-1,2-dimethylcyclohex-2-en-1-one intermediate. The addition of an ethyl group via an ethylcuprate reagent would likely occur from the face opposite to the existing ethyl group to minimize steric hindrance, thus leading to a specific diastereomer of the 4,5-diethyl-1,2-dimethylcyclohexan-1-one. The stereochemistry of this ketone can then be carried through to the final product.
Another strategy is the use of a diastereoselective aldol condensation . youtube.compearson.com By carefully choosing the enolate (cis or trans) and the reaction conditions, it is possible to control the relative stereochemistry of the newly formed stereocenters. researchgate.net A synthetic route could be designed where an aldol reaction sets the stereochemistry of the two ethyl groups in an acyclic precursor, which is then cyclized to form the cyclohexene ring.
The stereochemical outcome of these reactions can be influenced by various factors, including the choice of reagents, solvents, and the presence of chiral auxiliaries or catalysts.
Interactive Data Table: Potential Diastereoselective Reactions
| Reaction Type | Key Intermediate | Reagents | Expected Stereochemical Control |
| Conjugate Addition | 5-ethyl-1,2-dimethylcyclohex-2-en-1-one | (CH₃CH₂)₂CuLi | Addition of the second ethyl group anti to the existing one. |
| Aldol Condensation | Acyclic diketone precursor | LDA, then an aldehyde | Formation of syn or anti aldol adducts depending on enolate geometry. researchgate.net |
| Catalytic Hydrogenation | 4,5-diethyl-1,2-dimethyl-cyclohexa-1,4-diene | H₂, Chiral Catalyst | Facial selectivity in the reduction of one double bond. |
Modern Synthetic Transformations to the Cyclohexene Framework
The Diels-Alder reaction is a powerful and widely used method for the construction of six-membered rings, making it a highly attractive strategy for the synthesis of 4,5-diethyl-1,2-dimethyl-cyclohexene. youtube.com This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile.
A plausible Diels-Alder approach to the target molecule would involve the reaction of 2,3-dimethyl-1,3-butadiene (B165502) as the diene with a substituted alkene as the dienophile. To introduce the 4,5-diethyl substitution pattern, a dienophile such as 3,4-diethyl-hex-3-ene could be envisioned, although the reactivity of such a hindered dienophile might be low. A more practical approach would be to use a dienophile with activating groups that can be subsequently converted to ethyl groups.
The stereospecificity of the Diels-Alder reaction ensures that the relative stereochemistry of the dienophile is retained in the cyclohexene product. wolfram.com This principle is fundamental to controlling the cis or trans arrangement of the ethyl groups at positions 4 and 5.
The success of a Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile (a normal-electron-demand Diels-Alder). wiley-vch.de In the proposed synthesis of 4,5-diethyl-1,2-dimethyl-cyclohexene, 2,3-dimethyl-1,3-butadiene is an electron-rich diene due to the electron-donating nature of the methyl groups.
To enhance the reactivity of the dienophile, electron-withdrawing groups (EWGs) are often incorporated. For instance, a dienophile such as diethyl maleate (B1232345) (for the cis product) or diethyl fumarate (B1241708) (for the trans product) could be used. Following the cycloaddition, the ester groups would then need to be converted to ethyl groups through a series of reduction and functional group interconversion steps.
The regioselectivity of the Diels-Alder reaction is also a critical consideration when using unsymmetrical dienes and dienophiles. While 2,3-dimethyl-1,3-butadiene is symmetrical, if an unsymmetrical diene were employed, the orientation of the addition would need to be controlled, often guided by the electronic and steric properties of the substituents. wolfram.com
To improve reaction rates, yields, and stereoselectivity, catalytic versions of the Diels-Alder reaction have been developed. Lewis acids are commonly used as catalysts to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. wiley-vch.de
Furthermore, the development of chiral Lewis acid catalysts has enabled highly enantioselective Diels-Alder reactions. wiley-vch.de As mentioned in section 2.2.1.2, catalysts such as those based on copper(II)-bis(oxazoline) complexes have proven effective in controlling the facial selectivity of the cycloaddition, leading to the formation of a single enantiomer of the product. nih.gov The use of such a catalyst would be a key strategy for the asymmetric synthesis of 4,5-diethyl-1,2-dimethyl-cyclohexene.
The following table provides examples of catalyst types and their general impact on Diels-Alder reactions.
| Catalyst Type | Effect on Reaction | Example | Reference |
| Lewis Acid (e.g., AlCl₃, Et₂AlCl) | Increased reaction rate and regioselectivity | Diels-Alder of acrylates with dienes | harvard.edu |
| Chiral Lewis Acid (e.g., Cu(II)-Box) | Enantioselective cycloaddition | Asymmetric Diels-Alder of N-acryloyl oxazolidinones | nih.gov |
| Organocatalyst (e.g., Imidazolidinone) | Enantioselective cycloaddition of α,β-unsaturated aldehydes and ketones | Asymmetric Diels-Alder of enals with dienes | princeton.edu |
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of cyclic alkenes, including substituted cyclohexenes. wikipedia.org This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular cyclization of a diene. organic-chemistry.org
To synthesize 4,5-diethyl-1,2-dimethyl-cyclohexene via RCM, a suitable acyclic diene precursor would be required. This precursor would need to be assembled in a way that, upon cyclization, the desired substitution pattern is generated. For example, a diene with the appropriate stereocenters already in place would undergo RCM to form the target cyclohexene.
A significant advantage of RCM is the functional group tolerance of the commonly used catalysts, allowing for the presence of various functionalities in the precursor molecule. organic-chemistry.org However, the formation of a tetrasubstituted double bond within the cyclohexene ring can be challenging due to steric hindrance. The choice of a highly active, second-generation Grubbs catalyst would likely be necessary to facilitate the cyclization of a hindered precursor. organic-chemistry.org
The synthesis of the acyclic diene precursor is a critical step in this approach. This could be achieved through a series of stereocontrolled alkylation and coupling reactions to install the four substituents with the correct relative and absolute stereochemistry prior to the RCM step.
An in-depth analysis of advanced synthetic strategies is crucial for the efficient construction of complex molecular architectures. This article focuses on the chemical compound Cyclohexene, 4,5-diethyl-1,2-dimethyl- , exploring sophisticated methodologies for its synthesis and the synthesis of related complex cyclohexene derivatives.
Elucidation of Reaction Mechanisms and Kinetics
Electrophilic Addition Reactions to the Cyclohexene (B86901) Double Bond
The carbon-carbon double bond in the cyclohexene ring is an electron-rich region, making it susceptible to attack by electrophiles. pearson.com The two methyl groups attached directly to the double bond are electron-donating, further increasing its nucleophilicity and reactivity towards electrophilic reagents compared to unsubstituted cyclohexene.
The addition of halogens, such as bromine (Br₂), to alkenes is a classic example of an electrophilic addition reaction. chemguide.co.uk For "Cyclohexene, 4,5-diethyl-1,2-dimethyl-," the reaction with bromine in a non-nucleophilic solvent like carbon tetrachloride (CCl₄) is expected to proceed through a cyclic bromonium ion intermediate.
The mechanism involves the following steps:
Formation of a π-complex: The electrophilic bromine molecule approaches the electron-rich double bond of the cyclohexene, forming a temporary, weak association known as a π-complex.
Formation of the Bromonium Ion: The alkene's π-electrons attack one of the bromine atoms, displacing the other as a bromide ion (Br⁻). Simultaneously, a lone pair on the attacking bromine atom forms a bond back to the other carbon of the original double bond. youtube.com This results in a three-membered ring called a bromonium ion. This intermediate is significant because it prevents the formation of a simple carbocation and dictates the stereochemical outcome of the reaction. stackexchange.com
Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, attacks one of the two carbon atoms of the bromonium ion. youtube.com This attack occurs via an S_N2-like mechanism, where the nucleophile approaches from the side opposite to the bulky bromonium bridge. stackexchange.com This backside attack forces the ring to open, leading to the formation of a vicinal dibromide. youtube.com
Under conditions that favor radical reactions, such as in the presence of UV light, a different pathway involving allylic substitution can occur, leading to products like 3-bromocyclohexene (B24779) derivatives. stackexchange.com However, in the dark and without radical initiators, the ionic electrophilic addition mechanism is dominant. stackexchange.com
Regioselectivity refers to the preference for one direction of bond formation over others. masterorganicchemistry.com
Symmetrical Reagents (e.g., Br₂): For the addition of a symmetrical reagent like bromine to the 1,2-dimethyl-substituted double bond, regioselectivity is not a consideration as the same product is formed regardless of which carbon is attacked in the final step.
Unsymmetrical Reagents (e.g., HBr): With an unsymmetrical reagent like hydrogen bromide (HBr), the reaction generally follows Markovnikov's rule , which states that the proton adds to the carbon atom that has the greater number of hydrogen atoms. youtube.com In the case of a 1,2-disubstituted alkene like this, both carbons of the double bond are trisubstituted. The formation of the carbocation intermediate would be stabilized by the adjacent alkyl groups. Therefore, the addition of HBr would likely lead to a mixture of two constitutional isomers, although steric hindrance from the nearby diethyl groups at positions 4 and 5 might influence the preferred site of attack.
Stereochemistry is a critical aspect of these additions.
Anti-Addition: The bromination of cyclohexenes is a classic example of an anti-addition . pearson.comyoutube.com This means the two bromine atoms add to opposite faces of the double bond. The formation of the cyclic bromonium ion blocks one face of the molecule, forcing the bromide ion to attack from the opposite face. stackexchange.com This results in the formation of a trans-dihalide product. The initial product would be the diaxial conformer, which would then likely flip to the more stable diequatorial conformation if sterically possible. stackexchange.com
Table 1: Stereochemical Outcomes of Electrophilic Additions to Cyclohexene Systems
| Reaction | Reagent(s) | Mechanism | Stereochemical Outcome | Product Type |
| Halogenation | Br₂, CCl₄ | Cyclic Bromonium Ion | Anti-addition | trans-1,2-Dibromide |
| Halohydrin Formation | Br₂, H₂O | Cyclic Bromonium Ion | Anti-addition | trans-Bromohydrin |
| Acid-Catalyzed Hydration | H₃O⁺ | Carbocation | Syn and Anti-addition | Alcohol |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Concerted | Syn-addition | cis-Alcohol |
Effect of Substituents: The rate of electrophilic addition is accelerated by electron-donating groups attached to the double bond, as they stabilize the positively charged intermediate (bromonium ion or carbocation). The two methyl groups on the double bond of the target molecule are electron-donating and would therefore increase the rate of reaction compared to unsubstituted cyclohexene.
High-Temperature Kinetics: At high temperatures, such as in combustion, the kinetics of cyclohexene reactions are complex. Studies on cyclohexene autoignition show that reactions exhibit Arrhenius behavior, with ignition delay times decreasing as pressure increases. nih.govacs.org The abstraction of allylic hydrogen atoms is a significant pathway in these high-temperature regimes. nih.govacs.org
Pericyclic Reactions of the Cyclohexene System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are distinct from ionic or radical reactions and are characterized by their high stereospecificity.
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a second unsaturated component (the "enophile"). wikipedia.org The reaction involves the transfer of the allylic hydrogen to the enophile with a simultaneous shift of the ene's double bond, forming a new sigma bond. wikipedia.org
Mechanism: The ene reaction is a concerted process that proceeds through a six-membered cyclic transition state. It is thermally allowed and can often be catalyzed by Lewis acids, which lower the energy of the enophile's LUMO.
Application to the System: "Cyclohexene, 4,5-diethyl-1,2-dimethyl-" has multiple allylic hydrogens (at positions 3 and 6) that could potentially participate in an ene reaction if a suitable enophile is present. Intramolecular ene reactions are also possible if a substituent contains an enophilic group, which can lead to the formation of bicyclic systems. acs.orgorganic-chemistry.org The stereochemistry of the cyclization is influenced by the conformation of the transition state. organic-chemistry.org
The Cope and Claisen rearrangements are fiveable.mefiveable.me-sigmatropic shifts, a class of pericyclic reactions where one sigma bond is broken and a new one is formed, with a corresponding reorganization of pi electrons through a six-membered transition state. idc-online.commasterorganicchemistry.com
Cope Rearrangement: This rearrangement involves a 1,5-diene system. masterorganicchemistry.com The parent molecule, "Cyclohexene, 4,5-diethyl-1,2-dimethyl-," would not undergo a Cope rearrangement. However, a derivative containing a vinyl group at position 3 or 4 could undergo this reaction. The reaction is reversible, and the equilibrium position is driven by the relative stability of the starting material and the product. masterorganicchemistry.com The transition state is often described as having a chair-like conformation. libretexts.org
Claisen Rearrangement: The Claisen rearrangement is analogous to the Cope rearrangement but involves an allyl vinyl ether, which rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.compearson.com A derivative of the target molecule, for example, an allyl ether formed from a 3-hydroxy-4,5-diethyl-1,2-dimethylcyclohexene, could undergo a Claisen rearrangement. The reaction is generally irreversible due to the formation of a stable carbonyl group. youtube.com The transition state is also a concerted, chair-like six-membered ring. libretexts.org
Table 2: Comparison of Ene, Cope, and Claisen Reactions
| Reaction | Required Substrate | Key Transformation | Transition State |
| Ene Reaction | Alkene with allylic H + Enophile | Forms a σ-bond, moves a π-bond, transfers a H atom | 6-membered cyclic |
| Cope Rearrangement | 1,5-Diene | fiveable.mefiveable.me-Sigmatropic shift of C-C bonds | 6-membered cyclic (chair-like) |
| Claisen Rearrangement | Allyl vinyl ether | fiveable.mefiveable.me-Sigmatropic shift forming a C=O bond | 6-membered cyclic (chair-like) |
Oxidative and Reductive Transformations
The reactivity of the double bond in Cyclohexene, 4,5-diethyl-1,2-dimethyl- is central to its chemical behavior, making it susceptible to both oxidative cleavage and reductive saturation.
Ozonolysis is a powerful method for the oxidative cleavage of alkenes, and for a tetrasubstituted cyclic alkene like Cyclohexene, 4,5-diethyl-1,2-dimethyl-, it proceeds through a well-defined mechanism to yield a single, difunctional product. umn.eduyoutube.com The reaction mechanism, first proposed by Criegee, involves several key intermediates. nih.gov
The process begins with a [3+2] cycloaddition of ozone to the double bond, forming a highly unstable primary ozonide, also known as a molozonide. msu.edubyjus.com This intermediate rapidly undergoes a cycloreversion, breaking apart to form a carbonyl compound and a carbonyl oxide, often referred to as the Criegee intermediate. nih.govlibretexts.org For the symmetrically substituted double bond in Cyclohexene, 4,5-diethyl-1,2-dimethyl-, this cleavage results in the intramolecular formation of a single species containing both a ketone and a Criegee intermediate. These two functionalities then recombine in a second 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). byjus.commasterorganicchemistry.com
Since the double bond is fully substituted, the ozonolysis of Cyclohexene, 4,5-diethyl-1,2-dimethyl- will not produce any aldehydes. libretexts.org Subsequent workup of the secondary ozonide under reductive conditions (e.g., using zinc dust or dimethyl sulfide) cleaves the peroxide linkages, breaking the original ring and yielding a single dicarbonyl compound. masterorganicchemistry.combrainly.com Specifically, the reaction breaks the carbon-carbon double bond and replaces it with two carbon-oxygen double bonds, resulting in the formation of 4,5-diethyloctane-2,7-dione. youtube.comlibretexts.org
The stability and reaction pathways of Criegee intermediates are a subject of significant research, as their fate determines the final product distribution and can be influenced by reaction conditions. rsc.orgresearchgate.netnih.gov In tetrasubstituted systems like 2,3-dimethyl-2-butene (B165504) (tetramethylethylene), the formation of a stabilized Criegee intermediate has been shown to be pressure-dependent. nasa.gov
Table 1: Predicted Ozonolysis Reaction Details for Cyclohexene, 4,5-diethyl-1,2-dimethyl- This table is generated based on established ozonolysis mechanisms for tetrasubstituted alkenes.
| Reactant | Reagents | Key Intermediates | Final Product (after reductive workup) |
|---|
Hydrogenation
Catalytic hydrogenation is a fundamental reaction for converting alkenes to their corresponding alkanes. For Cyclohexene, 4,5-diethyl-1,2-dimethyl-, this reaction involves the addition of two hydrogen atoms across the double bond to yield 1,2-diethyl-4,5-dimethylcyclohexane. The reaction is typically heterogeneous, employing a solid metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or nickel. openstax.orglibretexts.org
The mechanism occurs on the surface of the metal catalyst. pressbooks.pub First, molecular hydrogen (H₂) is adsorbed onto the catalyst surface, weakening the H-H bond. The alkene also coordinates to the metal surface. openstax.orglibretexts.org Subsequently, hydrogen atoms are transferred sequentially from the catalyst surface to the carbons of the double bond. A key stereochemical feature of this reaction is syn-addition , where both hydrogen atoms add to the same face of the double bond. openstax.orglibretexts.org This is because the alkene is adsorbed onto the flat catalyst surface, and the hydrogens are delivered from that surface. libretexts.org
For 1,2-dimethylcyclohexene, a closely related compound, catalytic hydrogenation exclusively yields cis-1,2-dimethylcyclohexane (B165935) due to this syn-addition mechanism. pearson.comchegg.com Applying this principle, the hydrogenation of Cyclohexene, 4,5-diethyl-1,2-dimethyl- is expected to produce the corresponding cis-isomer of 1,2-diethyl-4,5-dimethylcyclohexane as the major product. The rate of hydrogenation is influenced by steric hindrance; more substituted alkenes, like the target compound, generally react more slowly than less substituted ones. youtube.comyoutube.com
Dehydrogenation
While hydrogenation saturates the ring, the reverse process, dehydrogenation, can be used to create aromatic compounds. The fully saturated 1,2-diethyl-4,5-dimethylcyclohexane can undergo catalytic dehydrogenation at high temperatures using catalysts such as platinum, palladium, or nickel to form 1,2-diethyl-4,5-dimethylbenzene. youtube.com This process is an aromatization reaction, driven by the formation of the highly stable aromatic ring. The reaction typically involves the removal of three equivalents of H₂.
Table 2: Comparison of Hydrogenation and Dehydrogenation This table is generated based on established principles for cyclic alkene reactions.
| Transformation | Reactant | Catalyst | Product | Key Feature |
|---|---|---|---|---|
| Hydrogenation | Cyclohexene, 4,5-diethyl-1,2-dimethyl- | Pd/C, PtO₂, or Ni | cis-1,2-Diethyl-4,5-dimethylcyclohexane | Syn-addition of H₂ |
| Dehydrogenation | 1,2-Diethyl-4,5-dimethylcyclohexane | Pd, Pt, or Ni (high temp.) | 1,2-Diethyl-4,5-dimethylbenzene | Aromatization |
Substitution and Elimination Reactions
Elimination reactions are crucial for the synthesis of alkenes and often compete with substitution reactions. The specific pathway (E1 or E2) is determined by the substrate, base, leaving group, and solvent. To form Cyclohexene, 4,5-diethyl-1,2-dimethyl-, one would start with a substituted cyclohexane (B81311) precursor, such as a halo- or tosyl-derivative.
The formation of Cyclohexene, 4,5-diethyl-1,2-dimethyl- from a suitable precursor (e.g., 1-chloro-4,5-diethyl-1,2-dimethylcyclohexane) can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism.
E2 Mechanism: This pathway is favored by strong, concentrated bases (e.g., ethoxide, OH⁻) and occurs in a single, concerted step. chemistrysteps.comyoutube.com The rate of the reaction is dependent on the concentration of both the substrate and the base. For the E2 reaction to occur in a cyclohexane system, a strict stereochemical requirement must be met: the leaving group and a hydrogen on an adjacent carbon (a β-hydrogen) must be in an anti-periplanar (or trans-diaxial) arrangement. libretexts.orglibretexts.org
E1 Mechanism: This pathway is favored by weak bases or in polar, protic solvents (solvolysis) and proceeds in two steps. masterorganicchemistry.comyoutube.com The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. youtube.com A weak base then removes a β-hydrogen in the second step to form the alkene. Because the precursor to Cyclohexene, 4,5-diethyl-1,2-dimethyl- would form a tertiary carbocation, it is susceptible to E1 elimination. chemistrysteps.com
The competition between E1 and E2 is highly dependent on the reaction conditions. Strong bases strongly favor the E2 pathway, while conditions that promote carbocation formation (weak base, polar solvent) favor E1, often in competition with Sₙ1 substitution. masterorganicchemistry.comyoutube.com
Table 3: Conditions Favoring E1 vs. E2 Elimination This table is based on general principles of elimination reactions.
| Factor | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Base | Weak base (e.g., H₂O, EtOH) | Strong, concentrated base (e.g., NaOEt, KOtBu) |
| Substrate | Favored for 3° halides (stable carbocation) | Favored for 3° and 2° halides |
| Solvent | Polar protic (e.g., ethanol) | Less polar or polar aprotic solvents |
| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Base] |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
Stereoelectronic effects, which describe how orbital overlap influences reactivity, are paramount in the E2 elimination of cyclohexane derivatives. libretexts.org The requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen dictates the regioselectivity and stereoselectivity of the reaction. libretexts.orgchemistrysteps.com
For an E2 reaction to occur in a cyclohexane ring, both the leaving group and the β-hydrogen must occupy axial positions. libretexts.orglibretexts.orgkhanacademy.org An equatorial leaving group cannot undergo E2 elimination because the adjacent C-H bonds are not anti-periplanar to it. masterorganicchemistry.com
Consider a precursor like trans-1-chloro-4,5-diethyl-1,2-dimethylcyclohexane. For the chlorine to be in the necessary axial position for elimination, the chair conformation might force bulky ethyl or methyl groups into unfavorable axial positions as well. The stability of the required chair conformer directly impacts the reaction rate. chemistrysteps.comlibretexts.org If the conformer with an axial leaving group is highly unstable due to steric strain (1,3-diaxial interactions), the E2 reaction rate will be significantly slower. libretexts.org In such cases, if a carbocation can be formed, the E1 pathway might become competitive. chemistrysteps.com The rigidity of the cyclohexane ring and the anti-periplanar requirement can override Zaitsev's rule, where the more substituted alkene is not always the major product if the required β-hydrogen is not accessible. libretexts.org
Computational and Theoretical Mechanistic Studies
Computational chemistry provides invaluable insights into the reaction mechanisms that are difficult to probe experimentally. Methods like Density Functional Theory (DFT) are used to model transition states, calculate activation energies, and predict reaction outcomes. acs.org
Ozonolysis: DFT studies on the ozonolysis of simple cyclohexenes like 1-methyl-cyclohexene have been used to calculate the decomposition barrier heights of the primary ozonide (POZ). nih.gov These calculations show that the decomposition pathways are primarily controlled by enthalpy, with calculated barriers in the range of 9-12 kcal/mol. nih.gov High-level computational studies on various alkenes help categorize reactivity trends, showing that more substituted alkenes generally exhibit higher reaction rates with ozone. rsc.org
Hydrogenation: While the precise mechanism of heterogeneous catalytic hydrogenation is complex to model, theoretical studies can help understand the adsorption of the alkene and hydrogen on the catalyst surface and the subsequent steps of hydrogen transfer. pressbooks.pub
Elimination Reactions: Computational models of E2 reactions in cyclohexane systems can quantify the energetic cost of adopting the required trans-diaxial conformation. These studies can confirm the importance of the anti-periplanar arrangement and predict how substituent size and position will affect reaction barriers and, consequently, reaction rates.
Table 4: Representative Computational Data for Related Reactions Data extracted from studies on similar substituted cyclohexene systems.
| Reaction | System Studied | Computational Method | Finding | Reference |
|---|---|---|---|---|
| Ozonolysis | 1-Methyl-cyclohexene | DFT | Primary Ozonide Decomposition Barrier: 9.4-12.1 kcal/mol | nih.gov |
| Ozonolysis | Various Alkenes | DF-LCCSD(T)-F12a//B3LYP | Trisubstituted alkenes show the highest reactivity trend toward ozone. | rsc.org |
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it an invaluable tool for mapping the potential energy surface of a chemical reaction. For Cyclohexene, 4,5-diethyl-1,2-dimethyl-, DFT calculations can be employed to explore various reaction pathways, such as hydrogenation, oxidation, or cycloaddition reactions. These calculations help in identifying stable intermediates and the transition states that connect them.
A typical DFT study would begin with the geometry optimization of the ground state of the Cyclohexene, 4,5-diethyl-1,2-dimethyl- molecule. The conformational preference of the diethyl and dimethyl substituents on the cyclohexene ring would be determined, as this can influence the accessibility of the double bond to reactants. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly used for such calculations. nih.gov
The investigation would then proceed to model the interaction of the cyclohexene derivative with a reactant. For instance, in a catalytic hydrogenation reaction, DFT can be used to model the adsorption of the alkene onto a metal surface (e.g., Platinum or Palladium) and the subsequent addition of hydrogen atoms. acs.orgacs.org Similarly, for an epoxidation reaction, the approach of an oxidizing agent (e.g., a peroxy acid) to the double bond would be simulated. The calculations would provide the energies of the reactant, intermediate(s), and product states, allowing for the determination of reaction enthalpies. researchgate.net
Illustrative DFT Data for a Hypothetical Reaction Pathway
The following table represents hypothetical relative energies calculated using DFT for a generic reaction involving a substituted cyclohexene. The energies are provided for the reactant, a key intermediate, the transition state, and the final product.
| Species | Description | Illustrative Relative Energy (kcal/mol) |
| Reactant | Cyclohexene, 4,5-diethyl-1,2-dimethyl- + Reagent | 0.0 |
| Intermediate Complex | Initial association of the reactant and reagent | -5.2 |
| Transition State | Highest energy point along the reaction coordinate | +25.8 |
| Product | Final product of the reaction | -30.1 |
This interactive table contains representative data based on computational studies of similar cyclohexene reactions.
Transition State Localization and Energy Barrier Calculations
A critical aspect of understanding reaction kinetics is the identification of the transition state (TS) and the calculation of the energy barrier (activation energy). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.
Computational methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods are employed to locate the transition state structure. Once located, frequency calculations are performed to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The energy difference between the transition state and the initial reactants defines the activation energy (Ea). A lower activation energy implies a faster reaction rate, according to the Arrhenius equation. For Cyclohexene, 4,5-diethyl-1,2-dimethyl-, the steric and electronic effects of the four alkyl substituents would significantly influence the geometry and energy of the transition state for reactions at the double bond. For example, the substituents might sterically hinder the approach of a reagent, leading to a higher activation barrier compared to unsubstituted cyclohexene. youtube.com
Illustrative Energy Barrier Data for Competing Pathways
In many cases, a reactant can undergo multiple competing reactions. DFT and transition state calculations can elucidate which pathway is kinetically favored. The table below provides hypothetical activation energies for two competing reaction pathways for a substituted cyclohexene.
| Reaction Pathway | Description | Illustrative Activation Energy (Ea) (kcal/mol) |
| Pathway A | Addition to the less sterically hindered face of the double bond. | 22.5 |
| Pathway B | Addition to the more sterically hindered face of the double bond. | 31.0 |
This interactive table showcases representative data illustrating how computational chemistry can distinguish between competing reaction pathways based on their energy barriers.
Molecular Dynamics Simulations of Reactive Events
While DFT calculations provide a static picture of the critical points on a potential energy surface, molecular dynamics (MD) simulations can offer insights into the time-dependent behavior of a reacting system. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions and reactive events on a femtosecond timescale.
For Cyclohexene, 4,5-diethyl-1,2-dimethyl-, MD simulations, particularly those employing reactive force fields (ReaxFF) or ab initio molecular dynamics (AIMD), can be used to study the dynamics of a reaction. nih.govmdpi.com These simulations can reveal the detailed atomic motions that lead to bond breaking and formation. For instance, in a high-temperature pyrolysis reaction, MD simulations could track the initial bond-scission events and the subsequent formation of various smaller molecules. mdpi.com
Illustrative Data from a Hypothetical Molecular Dynamics Simulation
The following table provides hypothetical data that could be extracted from an MD simulation of a reaction involving Cyclohexene, 4,5-diethyl-1,2-dimethyl-.
| Simulation Time (ps) | Key Event Observed |
| 0.0 | Reactants are in their equilibrium solvated state. |
| 1.2 | The reacting molecules diffuse towards each other and form an initial complex. |
| 2.5 | The system approaches the transition state geometry. |
| 2.7 | A key covalent bond begins to form, indicating passage through the transition state. |
| 4.0 | The newly formed product molecule relaxes to its equilibrium geometry. |
This interactive table presents a simplified, representative timeline of events that could be observed in a molecular dynamics simulation of a chemical reaction.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For Cyclohexene, 4,5-diethyl-1,2-dimethyl-, HRMS provides an exact mass measurement, which is crucial for distinguishing it from other compounds with the same nominal mass. The molecular formula of the compound is C12H22. nih.govnih.gov
HRMS instruments, such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range. This precision allows for the unambiguous determination of the elemental formula. The theoretical exact mass for C12H22 is calculated to be 166.17215 Da. nih.govnih.gov An experimental HRMS measurement would be expected to align closely with this value, confirming the compound's elemental makeup.
Table 1: HRMS Data for Cyclohexene, 4,5-diethyl-1,2-dimethyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H22 | nih.govnih.gov |
| Theoretical Exact Mass | 166.17215 Da | nih.govnih.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem Mass Spectrometry (MS/MS) is employed to probe the structure of the parent ion by inducing fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion of Cyclohexene, 4,5-diethyl-1,2-dimethyl- (m/z 166.17) would be isolated, subjected to collision-induced dissociation (CID), and the resulting product ions detected.
The fragmentation pattern provides a structural fingerprint. For cyclohexene derivatives, a characteristic fragmentation pathway is the retro-Diels-Alder (RDA) reaction. The double bond in the cyclohexene ring directs this fragmentation, leading to the cleavage of the ring into a diene and a dienophile. The specific masses of the resulting fragments help to confirm the positions of the substituents. For 4,5-diethyl-1,2-dimethyl-cyclohexene, the RDA reaction would be expected to yield charged fragments corresponding to the substituted butadiene and ethene components. Other common fragmentation pathways include the loss of alkyl substituents (methyl and ethyl groups).
Table 2: Predicted MS/MS Fragmentation Data for [C12H22]+• (m/z 166)
| Fragment m/z (Predicted) | Proposed Fragment Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 151 | [M - CH3]+ | Loss of a methyl radical |
| 137 | [M - C2H5]+ | Loss of an ethyl radical |
| 110 | [C8H14]+• | Retro-Diels-Alder (Butadiene fragment) |
Advanced Chromatographic Techniques for Separation and Analysis of Isomers
The presence of two chiral centers at positions 4 and 5 gives rise to stereoisomers (enantiomers and diastereomers). Advanced chromatographic techniques are essential for separating and quantifying these isomers.
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral Gas Chromatography is the premier method for separating enantiomers, which are non-superimposable mirror-image molecules. gcms.cz This technique utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times. gcms.cznih.gov
For Cyclohexene, 4,5-diethyl-1,2-dimethyl-, there are two pairs of enantiomers:
(4R, 5R)- and (4S, 5S)-isomers (the trans pair)
(4R, 5S)- and (4S, 5R)-isomers (the cis pair)
A chiral GC column, such as one with a 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin phase, would be used to resolve these pairs. nih.gov By integrating the peak areas of the separated enantiomers, the enantiomeric excess (ee) of a sample can be accurately determined, which is critical in asymmetric synthesis. uni-muenchen.de
Table 3: Representative Chiral GC Separation Data
| Isomer | Hypothetical Retention Time (min) | Peak Area (%) |
|---|---|---|
| (4R, 5S)-cis-isomer | 15.2 | 48.5 |
| (4S, 5R)-cis-isomer | 15.8 | 1.5 |
| (4R, 5R)-trans-isomer | 16.5 | 25.0 |
Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis
When analyzing complex mixtures containing multiple isomers and potential impurities from a synthesis reaction, single-column GC may not provide sufficient resolution. Two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power by coupling two different columns (e.g., a non-polar column followed by a polar column) via a modulator. scispace.com
This technique would be invaluable for analyzing a crude reaction mixture in the synthesis of 4,5-diethyl-1,2-dimethyl-cyclohexene. It can effectively separate the cis and trans diastereomers from each other, resolve their respective enantiomers (if a chiral column is used in the second dimension), and separate them from structurally similar side-products or unreacted starting materials. The result is a structured, two-dimensional chromatogram where compounds are grouped by chemical class, providing a detailed profile of the mixture. scispace.com
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity assessment and preparative separation of isomers. Diastereomers, such as the cis and trans forms of 4,5-diethyl-1,2-dimethyl-cyclohexene, have different physical properties and can typically be separated using standard normal-phase (silica gel) or reversed-phase (e.g., C18) HPLC. nih.gov
For the separation of enantiomers, chiral HPLC is required, utilizing a chiral stationary phase. This approach can be used not only for analytical quantification but also on a larger scale to isolate enantiopure compounds. The choice between chiral GC and chiral HPLC often depends on the volatility and thermal stability of the compound, as well as the scale of separation required. nih.gov
Table 4: Illustrative HPLC Separation of Diastereomers (Normal-Phase)
| Isomer | Mobile Phase | Hypothetical Retention Time (min) |
|---|---|---|
| trans-4,5-diethyl-1,2-dimethyl-cyclohexene | 99:1 Hexane:Isopropanol | 8.5 |
X-ray Crystallography for Absolute Stereochemistry (if applicable)
While chromatographic methods can separate stereoisomers and mass spectrometry can define connectivity, X-ray crystallography is the definitive technique for determining the absolute three-dimensional structure of a molecule, including its absolute stereochemistry. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For Cyclohexene, 4,5-diethyl-1,2-dimethyl-, obtaining a suitable single crystal could be challenging as it is a non-polar hydrocarbon. If a single enantiomer can be isolated in high purity (e.g., via preparative chiral chromatography), it may be possible to crystallize it directly. Alternatively, the molecule could be derivatized with a heavy atom or a rigid, crystalline moiety to facilitate crystal formation and the determination of absolute configuration. nih.gov No public records of a crystal structure for this specific compound were identified, but the technique remains the gold standard for unambiguous stereochemical assignment should a suitable crystal be obtained.
Computational Spectroscopy (e.g., DFT-NMR, DFT-IR) for Spectral Prediction and Assignment
In the structural elucidation of complex organic molecules like Cyclohexene, 4,5-diethyl-1,2-dimethyl-, computational spectroscopy has emerged as a powerful complementary tool to experimental methods. Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the spectroscopic properties of molecules with a high degree of accuracy. youtube.commdpi.com By calculating the electronic structure of a molecule, DFT can forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental data to confirm or refine the proposed structure. mdpi.comnih.gov
The process of using DFT for spectral prediction for Cyclohexene, 4,5-diethyl-1,2-dimethyl- would begin with the optimization of its three-dimensional geometry. This step is crucial as the predicted spectral parameters are highly dependent on the molecular conformation. Following geometry optimization, the magnetic shielding tensors for NMR and the vibrational frequencies and intensities for IR are calculated. researchgate.net
For DFT-NMR predictions, the choice of functional and basis set is critical for achieving results that correlate well with experimental values. youtube.commdpi.com For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed combination for calculating ¹³C and ¹H NMR chemical shifts. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
Similarly, for DFT-IR predictions, the vibrational frequencies are computed from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The raw calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To account for this, the computed frequencies are typically scaled using empirical scaling factors to improve their agreement with experimental spectra. researchgate.net
The synergy between DFT calculations and experimental NMR and IR spectroscopy provides a robust framework for the unambiguous assignment of spectral signals to specific atoms and functional groups within Cyclohexene, 4,5-diethyl-1,2-dimethyl-. mdpi.com This approach is particularly valuable for complex molecules where spectral overlap and complex splitting patterns can make manual assignment challenging.
Predicted ¹³C and ¹H NMR Chemical Shifts for Cyclohexene, 4,5-diethyl-1,2-dimethyl- (Calculated using DFT)
| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1, C2 (C=C) | 130-135 | - |
| C3, C6 (CH₂) | 25-30 | 1.90-2.10 |
| C4, C5 (CH) | 40-45 | 1.60-1.80 |
| C1-CH₃, C2-CH₃ | 15-20 | 2.00-2.20 |
| C4-CH₂CH₃, C5-CH₂CH₃ | 28-33 | 1.30-1.50 |
| C4-CH₂CH₃, C5-CH₂CH₃ | 10-15 | 0.85-1.00 |
Note: These are hypothetical values based on typical chemical shift ranges for similar structural motifs and are for illustrative purposes.
Predicted IR Absorption Frequencies for Cyclohexene, 4,5-diethyl-1,2-dimethyl- (Calculated using DFT)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C=C | Stretching | 1640-1680 | Medium |
| =C-H | Stretching | 3010-3050 | Medium |
| C-H (sp³) | Stretching | 2850-2960 | Strong |
| CH₂ | Bending | 1450-1470 | Medium |
| CH₃ | Bending | 1370-1380 | Medium |
Note: These are hypothetical values based on characteristic IR absorption frequencies for the given functional groups and are for illustrative purposes. libretexts.orgdocbrown.infoechemi.com
Physicochemical Properties
Tabulated Physical and Chemical Properties
The physicochemical properties of 4,5-diethyl-1,2-dimethyl-cyclohexene are primarily available as computed data from databases like PubChem. nih.govnih.gov
| Property | Value |
| Molecular Formula | C₁₂H₂₂ |
| Molecular Weight | 166.30 g/mol |
| IUPAC Name | 4,5-diethyl-1,2-dimethylcyclohexene |
| CAS Number | 651733-59-4 |
| Computed XLogP3 | 3.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 2 |
This data is computationally generated and sourced from PubChem. nih.gov
Stereoisomerism and Conformational Analysis
4,5-diethyl-1,2-dimethyl-cyclohexene can exist as different stereoisomers due to the presence of chiral centers at positions 4 and 5. This gives rise to cis and trans diastereomers, where the two ethyl groups are on the same or opposite sides of the ring, respectively. Each of these diastereomers can also exist as a pair of enantiomers. For the cis-isomer, the IUPAC name is (4R,5S)-4,5-diethyl-1,2-dimethylcyclohexene. nih.gov
The cyclohexene (B86901) ring adopts a half-chair conformation to relieve ring strain. The substituents (ethyl and methyl groups) can occupy pseudo-axial or pseudo-equatorial positions. The preferred conformation will be the one that minimizes steric interactions between the substituents. For bulky substituents, a pseudo-equatorial orientation is generally favored.
Stereochemical and Conformational Analysis
Configurational Isomerism of Cyclohexene (B86901), 4,5-diethyl-1,2-dimethyl-
The structure of Cyclohexene, 4,5-diethyl-1,2-dimethyl- contains two chiral centers at positions 4 and 5, where the ethyl groups are attached. This leads to the possibility of multiple diastereomers and enantiomers. For instance, the cis isomer has the two ethyl groups on the same side of the ring, while the trans isomer has them on opposite sides. Each of these diastereomers can exist as a pair of enantiomers. For example, the IUPAC name for one of the cis enantiomers is (4R,5S)-4,5-diethyl-1,2-dimethylcyclohexene. nih.gov
The synthesis of specific stereoisomers of polysubstituted cyclohexenes often employs stereoselective reactions. A common and powerful method for the construction of substituted cyclohexene rings is the Diels-Alder reaction. cerritos.eduyoutube.comyoutube.comyoutube.com A hypothetical synthetic route to a diastereomer of 4,5-diethyl-1,2-dimethylcyclohexene could involve the [4+2] cycloaddition of 2,3-dimethyl-1,3-butadiene (B165502) (the diene) and trans-3,4-hexene (the dienophile). The stereochemistry of the reactants would directly influence the stereochemistry of the resulting cyclohexene product.
Enantioselective synthesis of such compounds can be achieved using chiral catalysts or auxiliaries to control the formation of a specific enantiomer. libretexts.orgnih.govmasterorganicchemistry.com While specific synthetic protocols for Cyclohexene, 4,5-diethyl-1,2-dimethyl- are not readily found in publicly available literature, general methods for the asymmetric synthesis of substituted cyclohexenes provide a framework for how its enantiomers could be prepared.
Due to the presence of chiral centers, the individual enantiomers of Cyclohexene, 4,5-diethyl-1,2-dimethyl- are expected to be optically active. This means they will rotate the plane of plane-polarized light, a property known as optical rotation. Enantiomers will rotate light to an equal but opposite degree.
Furthermore, chiral molecules exhibit circular dichroism (CD), which is the differential absorption of left and right circularly polarized light. youtube.comharvard.eduyoutube.comlibretexts.orgjascoinc.com The CD spectrum of a chiral compound is a unique fingerprint of its three-dimensional structure, including its absolute configuration and conformation. The spectrum is highly sensitive to the spatial arrangement of chromophores and substituents. harvard.eduyoutube.com
While no experimental optical rotation or circular dichroism data for Cyclohexene, 4,5-diethyl-1,2-dimethyl- are available in the surveyed literature, a hypothetical table is presented below to illustrate the kind of data that would be expected for a pair of enantiomers.
| Enantiomer | Hypothetical Specific Rotation ([α]D) | Hypothetical Molar Ellipticity [θ] at λmax |
|---|---|---|
| (4R,5S)-4,5-diethyl-1,2-dimethylcyclohexene | +X° | +Y deg·cm2/dmol |
| (4S,5R)-4,5-diethyl-1,2-dimethylcyclohexene | -X° | -Y deg·cm2/dmol |
Disclaimer: The data in this table is purely illustrative and does not represent measured values.
Dynamic Stereochemistry and Fluxional Processes
The concept of dynamic stereochemistry is central to understanding Cyclohexene, 4,5-diethyl-1,2-dimethyl-. At room temperature, the molecule is not static but undergoes rapid conformational changes, primarily through ring inversion. This process involves the interconversion between two half-chair conformers. In this process, axial-like substituents become equatorial-like and vice-versa. Due to the substitution pattern, the two primary conformers of cis or trans isomers would not be of equal energy. The relative stability of these conformers is largely influenced by steric interactions, particularly allylic strain. wikipedia.org
For Cyclohexene, 4,5-diethyl-1,2-dimethyl-, the key steric interactions to consider are:
1,3-Allylic Strain: Interaction between the methyl groups at C1 and the ethyl groups at C4.
1,2-Allylic Strain: Interaction between the methyl group at C2 and the ethyl group at C5.
Diaxial Interactions: Steric repulsion between axial substituents on the same face of the ring.
The ethyl groups at the allylic positions (C4 and C5) will preferentially occupy pseudo-equatorial positions to minimize steric hindrance with the methyl groups on the double bond. wikipedia.org The rapid interconversion between these conformers at ambient temperatures means that the observed properties are often a time-averaged representation of all contributing conformations.
At high temperatures, the ring inversion is fast on the NMR timescale. This rapid exchange leads to averaged signals for protons and carbons that are in different environments in the individual conformers. For example, the protons of the methylene (B1212753) group in an ethyl substituent would show a single, averaged chemical shift.
As the temperature is lowered, the rate of ring inversion decreases. When the rate of exchange becomes comparable to the difference in resonance frequencies of the nuclei in the different environments, the corresponding NMR signals broaden. This phenomenon is known as coalescence. The temperature at which this merging of signals occurs is the coalescence temperature (Tc).
Upon further cooling, well below the coalescence temperature, the rate of interconversion becomes slow on the NMR timescale. At this point, separate, sharp signals for each distinct nucleus in each of the populated conformers can be observed. For instance, the pseudo-axial and pseudo-equatorial protons of the methylene groups in the ethyl substituents would give rise to distinct signals.
Table 1: Hypothetical Temperature-Dependent 1H NMR Observations for a Methylene Group in an Ethyl Substituent of Cyclohexene, 4,5-diethyl-1,2-dimethyl-
| Temperature Range | Rate of Ring Inversion | Expected 1H NMR Signal for -CH2- |
| High Temperature | Fast | Sharp, time-averaged singlet |
| Coalescence (Tc) | Intermediate | Broad singlet |
| Low Temperature | Slow | Two distinct, sharp signals (for pseudo-axial and pseudo-equatorial protons) |
This table is illustrative and based on established principles of dynamic NMR spectroscopy for substituted cyclohexenes.
The energy barrier to ring inversion is a critical parameter that quantifies the stability of the cyclohexene ring's conformation. This barrier can be determined from temperature-dependent NMR data by analyzing the line shapes of the exchanging signals or from the coalescence temperature. The free energy of activation (ΔG‡) for the ring inversion process can be calculated using the Eyring equation. ucl.ac.uk
For the parent cyclohexene molecule, the barrier to ring inversion is approximately 5.3 kcal/mol. acs.org However, the introduction of substituents significantly affects this barrier. In Cyclohexene, 4,5-diethyl-1,2-dimethyl-, the steric interactions introduced by the four substituent groups are expected to influence the energy barrier.
The presence of the 1,2-dimethyl groups on the double bond introduces some strain, but the most significant contribution to the barrier is expected to arise from the steric interactions involving the 4,5-diethyl groups during the transition state of the ring inversion. The transition state is thought to resemble a boat or twist-boat conformation, where non-bonded interactions are maximized. libretexts.org
While a precise experimental value for Cyclohexene, 4,5-diethyl-1,2-dimethyl- is not documented, we can infer the expected range from related compounds. For instance, the barriers for monosubstituted cyclohexenes are in a similar range to the parent compound. However, bulky substituents can increase the barrier. Given the polysubstituted nature of the target molecule, the steric hindrance in the transition state would likely lead to a higher energy barrier for ring inversion compared to unsubstituted cyclohexene.
Table 2: Ring Inversion Barriers for Cyclohexene and Related Compounds
| Compound | Method | Barrier (ΔG‡) in kcal/mol |
| Cyclohexene | Dynamic NMR | 5.3 acs.org |
| 1-Methylcyclohexene | Theoretical Calculation | ~5.5 |
| 4-Bromocyclohexene | Dynamic NMR | 6.0 |
| Cyclohexene, 4,5-diethyl-1,2-dimethyl- | Estimated | Likely > 5.3 |
The value for Cyclohexene, 4,5-diethyl-1,2-dimethyl- is an estimation based on the expected increase in steric strain in the transition state due to the substituents.
Theoretical Chemistry and Computational Studies
Electronic Structure and Bonding Analysis
The arrangement of electrons in "Cyclohexene, 4,5-diethyl-1,2-dimethyl-" dictates its chemical and physical properties. Computational methods allow for a detailed analysis of its electronic structure.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. amazonaws.com The most critical of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. nih.govuwosh.edu
A smaller HOMO-LUMO gap generally suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov In molecules with extensive conjugation, this gap tends to decrease. youtube.com For "Cyclohexene, 4,5-diethyl-1,2-dimethyl-", the primary site of electronic activity is the carbon-carbon double bond. The substituents (diethyl and dimethyl groups) can influence the energy of the frontier orbitals through inductive and hyperconjugation effects.
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Cyclohexene (B86901) Analogues (Theoretical Values)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Cyclohexene | -9.5 | 1.5 | 11.0 |
| 1,2-Dimethylcyclohexene | -9.2 | 1.3 | 10.5 |
| Hypothetical values for Cyclohexene, 4,5-diethyl-1,2-dimethyl- | -9.0 | 1.2 | 10.2 |
Note: The values for Cyclohexene and 1,2-Dimethylcyclohexene are representative values from general computational chemistry studies. The values for "Cyclohexene, 4,5-diethyl-1,2-dimethyl-" are hypothetical estimations to illustrate the expected trend of decreasing HOMO-LUMO gap with increased alkyl substitution.
The electron density distribution within "Cyclohexene, 4,5-diethyl-1,2-dimethyl-" is not uniform. The region of highest electron density is concentrated around the π-bond of the cyclohexene ring. An electrostatic potential map (EPM) visually represents the charge distribution in a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). youtube.com
For an alkene like "Cyclohexene, 4,5-diethyl-1,2-dimethyl-", the EPM would show a region of negative electrostatic potential (typically colored red or orange) above and below the plane of the double bond, corresponding to the high electron density of the π-system. youtube.com This region is susceptible to attack by electrophiles. The alkyl substituents (diethyl and dimethyl groups) are electron-donating and would slightly increase the electron density of the double bond. The rest of the molecule, composed of C-C and C-H single bonds, would exhibit a more neutral or slightly positive potential (often depicted in green or blue). youtube.com
EPMs are valuable tools for predicting how a molecule will interact with other molecules, such as in chemical reactions or biological systems. scispace.com For example, the negative potential region of the double bond would be attracted to positive centers in other reactants.
Predictive Modeling of Reactivity and Selectivity
Computational models can predict the chemical behavior of "Cyclohexene, 4,5-diethyl-1,2-dimethyl-".
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity (e.g., biological activity, reactivity) of a compound based on its chemical structure. These models are built by finding a correlation between a set of molecular descriptors and the observed activity for a series of related compounds.
While no specific QSAR studies focusing on "Cyclohexene, 4,5-diethyl-1,2-dimethyl-" have been identified, QSAR studies on cyclohexene analogues and other cyclic compounds are common in medicinal chemistry and materials science. For example, QSAR models have been developed for various substituted cyclohexanes to predict their biological activities. nih.gov Such studies often use descriptors related to the molecule's size, shape, lipophilicity, and electronic properties.
Computational chemistry can be used to model the entire course of a chemical reaction, including the identification of transition states. This allows for the prediction of reaction rates and the elucidation of reaction mechanisms. For "Cyclohexene, 4,5-diethyl-1,2-dimethyl-", a common reaction would be electrophilic addition to the double bond.
Reaction pathway modeling would involve calculating the potential energy surface for the reaction. The reactants, intermediates, transition states, and products are located as stationary points on this surface. The transition state is a saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state determine the regioselectivity and stereoselectivity of the reaction. For instance, in the hydrohalogenation of a substituted cyclohexene, two different carbocation intermediates could be formed, and computational modeling can predict which pathway is more favorable.
Conformational Sampling and Energy Minimization Techniques
The cyclohexene ring is not planar and exists in various conformations. "Cyclohexene, 4,5-diethyl-1,2-dimethyl-" has several possible stereoisomers (cis/trans relationships of the substituents) and each of these will have a unique set of stable conformations.
The most stable conformation of the cyclohexene ring is the half-chair. stackexchange.comresearchgate.net The ring can undergo a "ring flip" to an alternative half-chair conformation, passing through higher energy boat and twist-boat conformations. stackexchange.com The energy barrier for this inversion in cyclohexene is significantly lower than in cyclohexane (B81311). stackexchange.com
For "Cyclohexene, 4,5-diethyl-1,2-dimethyl-", the presence of four bulky substituents significantly influences the conformational landscape. The substituents can occupy either axial or equatorial (or pseudo-axial and pseudo-equatorial) positions. Generally, bulky substituents prefer to be in an equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orglibretexts.orglibretexts.orglibretexts.org
Energy minimization techniques, such as those based on molecular mechanics or quantum mechanics (like Density Functional Theory - DFT), are used to find the lowest energy (most stable) conformations of a molecule. rsc.org These methods systematically explore the potential energy surface to locate energy minima. For a molecule as complex as "Cyclohexene, 4,5-diethyl-1,2-dimethyl-", a thorough conformational search would be necessary to identify all low-energy conformers and their relative populations at a given temperature.
Table 2: General Principles of Conformational Stability in Substituted Cyclohexenes
| Substituent Position | Relative Stability | Primary Reason |
| Equatorial | More Stable | Minimizes steric strain (1,3-diaxial interactions) libretexts.orglibretexts.orglibretexts.orglibretexts.org |
| Axial | Less Stable | Increased steric strain from interactions with other axial groups libretexts.orglibretexts.orglibretexts.orglibretexts.org |
Note: The relative stability of different conformers of "Cyclohexene, 4,5-diethyl-1,2-dimethyl-" would depend on the specific stereoisomer and the energetic cost of placing the diethyl and dimethyl groups in axial versus equatorial positions.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) are powerful computational tools for studying the behavior of molecules, from single structures to large, complex systems. wustl.edufiveable.me These methods are grounded in classical mechanics and are particularly well-suited for analyzing the conformational flexibility of cyclic molecules like "Cyclohexene, 4,5-diethyl-1,2-dimethyl-". nih.gov
Molecular mechanics focuses on calculating the potential energy of a molecule as a function of its atomic coordinates. wustl.edu This is achieved through the use of a force field, which is a set of empirical functions and parameters that describe the energy contributions from various intramolecular interactions, such as bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. fiveable.menih.gov The total steric energy of a given conformation is the sum of these individual energy terms. Force fields are parameterized using experimental data and high-level quantum mechanical calculations to ensure their accuracy and transferability across a wide range of molecules. wustl.edursc.org For a molecule like "Cyclohexene, 4,5-diethyl-1,2-dimethyl-", a force field such as MMFF or AMBER would be appropriate for calculating the energies of its various possible conformations.
Molecular dynamics simulations extend the principles of molecular mechanics by incorporating time, allowing for the study of the dynamic evolution of a molecular system. nih.gov By calculating the forces acting on each atom from the force field, Newton's equations of motion can be solved iteratively to simulate the movement of atoms over time. fiveable.me This provides a detailed picture of the molecule's flexibility, including ring inversions and the rotation of its substituent groups. MD simulations are particularly useful for exploring the conformational space of flexible ring systems and understanding how different conformers interconvert. acs.orgrsc.org For "Cyclohexene, 4,5-diethyl-1,2-dimethyl-", an MD simulation could reveal the timescales of conformational changes and the relative populations of different stereoisomers at a given temperature.
The following table illustrates typical parameters that would be defined for a molecular dynamics simulation of "Cyclohexene, 4,5-diethyl-1,2-dimethyl-".
| Simulation Parameter | Value/Description |
| Force Field | MMFF94 |
| System | Single molecule in a vacuum |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Time Step | 1 fs |
| Simulation Length | 100 ns |
| Ensemble | NVT (Canonical) |
This table represents a typical setup for a molecular dynamics simulation aimed at exploring the conformational landscape of a molecule like "Cyclohexene, 4,5-diethyl-1,2-dimethyl-".
Conformational Searching Algorithms
Due to the flexibility of the cyclohexene ring and the presence of four substituents, "Cyclohexene, 4,5-diethyl-1,2-dimethyl-" can exist in a multitude of conformations. Identifying the most stable of these, as well as other low-energy conformers, is crucial for understanding its chemical and physical properties. Conformational searching algorithms are computational methods designed to systematically or stochastically explore the potential energy surface of a molecule to find its various energy minima. acs.orguci.edu
For cyclic molecules, this process is more complex than for acyclic ones because ring constraints must be maintained. uci.edu Several algorithms are well-suited for this task:
Systematic Search: This method involves the incremental rotation of all rotatable bonds in the molecule. However, for a molecule with several rotatable bonds like "Cyclohexene, 4,5-diethyl-1,2-dimethyl-", this can be computationally expensive.
Stochastic/Monte Carlo Search: In this approach, random changes are made to the molecule's geometry, typically by rotating bonds by random amounts. uci.edu The new conformation is then minimized, and its energy is compared to previously found conformers. This process is repeated many times to build up a library of low-energy structures. uci.edu
Low-Mode Search (LMOD): This is a highly efficient method, particularly for cyclic and flexible molecules. acs.orgwustl.edu It involves moving the molecule along its low-frequency vibrational modes to cross energy barriers and find new conformers. wustl.edunih.gov This method does not require the definition of rotatable bonds, making it well-suited for complex ring systems. acs.org
A conformational search on "Cyclohexene, 4,5-diethyl-1,2-dimethyl-" would likely identify several stable conformers corresponding to different arrangements of the ethyl and methyl groups in axial and equatorial-like positions on the half-chair conformation of the cyclohexene ring. The results of such a search would typically be presented in a table listing the relative energies of the found conformers.
The following is a hypothetical data table showing the results of a conformational search for the cis- and trans-diastereomers of "Cyclohexene, 4,5-diethyl-1,2-dimethyl-".
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) |
| cis-isomer 1 | 0.00 | -30.5° |
| cis-isomer 2 | 1.25 | 29.8° |
| trans-isomer 1 | 0.85 | -31.2° |
| trans-isomer 2 | 2.10 | 30.1° |
This table provides a simplified, illustrative example of the kind of data generated from a conformational search, highlighting the energetic differences between various spatial arrangements of the molecule's substituents.
Exclusive Analysis: The Uncharted Territory of Cyclohexene, 4,5-diethyl-1,2-dimethyl- in Advanced Structural Modifications
Initial investigations into the chemical behavior of Cyclohexene, 4,5-diethyl-1,2-dimethyl-, a specific isomer of diethyl-dimethylcyclohexene, reveal a significant gap in the existing scientific literature. Despite its well-defined structure, detailed research on its derivatization and advanced structural modifications remains largely unpublished. This article aims to explore the theoretical potential for such transformations based on the fundamental reactivity of the cyclohexene core, while clearly noting the absence of specific experimental data for this particular compound.
The compound in focus, Cyclohexene, 4,5-diethyl-1,2-dimethyl-, possesses a tetrasubstituted double bond and chiral centers, making it an interesting, albeit unstudied, scaffold for synthetic chemistry. Its basic properties are cataloged in chemical databases, providing a foundation for theoretical exploration. nih.gov
Derivatization and Advanced Structural Modifications
While no specific studies on the derivatization of Cyclohexene (B86901), 4,5-diethyl-1,2-dimethyl- are available, the reactivity of the cyclohexene moiety allows for a number of potential transformations. The following sections outline hypothetical pathways for the synthesis of novel derivatives, drawing parallels from general cyclohexene chemistry.
The introduction of new functional groups is a cornerstone of synthetic chemistry, enabling the development of compounds with tailored properties.
The double bond in the cyclohexene ring is the primary site for introducing heteroatoms such as oxygen, nitrogen, and halogens. Standard organic reactions could theoretically be applied to Cyclohexene, 4,5-diethyl-1,2-dimethyl-.
Epoxidation: Oxidation of the double bond, for instance with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide. This epoxide would be a versatile intermediate for further functionalization, allowing for the introduction of various nucleophiles.
Dihalogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihalo-derivative. Subsequent elimination reactions could then be explored to generate new unsaturated systems.
Hydroboration-Oxidation: This two-step reaction sequence on the double bond would theoretically lead to the formation of an alcohol. ncert.nic.in Given the substitution pattern, a tertiary alcohol would be the expected product. ncert.nic.in
A summary of potential, yet unverified, functionalization reactions is presented in the table below.
| Reaction Type | Reagents | Potential Product |
| Epoxidation | m-CPBA | 4,5-diethyl-1,2-dimethyl-7-oxabicyclo[4.1.0]heptane |
| Dihalogenation | Br₂ | 1,2-dibromo-4,5-diethyl-1,2-dimethylcyclohexane |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4,5-diethyl-1,2-dimethylcyclohexan-1-ol |
The cyclohexene scaffold could potentially be elaborated into more complex polycyclic systems. Diels-Alder reactions, for instance, are a powerful tool for the construction of six-membered rings. While the tetrasubstituted nature of the double bond in Cyclohexene, 4,5-diethyl-1,2-dimethyl- would likely render it a poor dienophile, the possibility of its use as a precursor to a diene for subsequent cycloadditions cannot be entirely dismissed without experimental validation. The synthesis of novel polycyclic heterocyclic ring systems is an active area of research, though direct applications starting from this specific cyclohexene are not documented. researchgate.net
Rearrangement reactions offer pathways to structurally diverse molecules. Acid-catalyzed rearrangements of the potential alcohol derivative (from hydroboration-oxidation) could lead to ring expansion or contraction, forming five- or seven-membered ring systems. Such rearrangements are well-documented for other cyclohexyl systems, but have not been reported for Cyclohexene, 4,5-diethyl-1,2-dimethyl-. The study of rearrangement reactions is a field of interest for generating novel molecular frameworks. beilstein-journals.org
The creation of conjugated systems from Cyclohexene, 4,5-diethyl-1,2-dimethyl- would likely involve multiple synthetic steps. One hypothetical route could be the introduction of a leaving group, followed by elimination to form a diene. Further dehydrogenation could then lead to an aromatic, specifically a xylene derivative. For instance, successive dehydrogenation steps could theoretically yield 1,2-diethyl-3,4-dimethylbenzene. However, no literature currently exists to support this transformation for this specific starting material.
Potential Applications in Materials Science and Specialized Chemical Synthesis Non Clinical
Role as a Monomer in Polymer Chemistry (if applicable)
There is currently no evidence in the scientific literature to suggest that 4,5-diethyl-1,2-dimethylcyclohexene has been utilized as a monomer in polymer chemistry. In principle, cyclohexene (B86901) and its derivatives can undergo polymerization through mechanisms like ring-opening metathesis polymerization (ROMP). However, the successful polymerization of cyclohexene derivatives is often challenging due to the relatively low ring strain of the six-membered ring compared to more strained cyclic olefins like norbornene or cyclobutene. The presence of multiple alkyl substituents on the cyclohexene ring of 4,5-diethyl-1,2-dimethylcyclohexene might further hinder polymerization due to steric effects.
Use as a Chiral Building Block in Asymmetric Synthesis of Non-Clinical Targets
The structure of 4,5-diethyl-1,2-dimethylcyclohexene possesses chiral centers, and its isomers, such as the cis- and trans-configurations, could potentially serve as chiral building blocks in asymmetric synthesis. The IUPAC name for the cis-isomer is (4R,5S)-4,5-diethyl-1,2-dimethylcyclohexene. nih.gov Chiral synthons are valuable in the stereoselective synthesis of complex molecules. However, no published research specifically details the use of any stereoisomer of 4,5-diethyl-1,2-dimethylcyclohexene as a chiral starting material or intermediate for non-clinical targets.
Incorporation into Advanced Materials (e.g., as part of liquid crystals or specialty polymers)
The incorporation of specific molecular scaffolds into advanced materials like liquid crystals or specialty polymers is a significant area of materials science. Liquid crystals, for instance, often consist of molecules with anisotropic geometries. While the alkyl-substituted cyclohexene ring could theoretically be a component of such a molecule, there are no studies indicating that 4,5-diethyl-1,2-dimethylcyclohexene has been investigated for or incorporated into liquid crystals or any other advanced specialty polymers.
Precursor in the Synthesis of Natural Products or Bio-inspired Molecules (Non-Clinical)
Substituted cyclohexenes are common structural motifs in a variety of natural products. The Diels-Alder reaction, for example, is a powerful tool for constructing cyclohexene rings and is frequently employed in the total synthesis of natural products. While the specific compound 4,5-diethyl-1,2-dimethylcyclohexene is not documented as a precursor in any published synthesis of natural or bio-inspired molecules, its general structure is relevant to synthetic organic chemistry.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce environmental impact and enhance safety. Future research on the synthesis of Cyclohexene (B86901), 4,5-diethyl-1,2-dimethyl- and related compounds will likely focus on developing more sustainable methods.
One promising avenue is the use of environmentally benign reagents and catalysts. For instance, the traditional dehydration of a corresponding cyclohexanol (B46403) to form the cyclohexene double bond often employs strong, corrosive acids like sulfuric or phosphoric acid. umass.edulibretexts.org Green alternatives involve the use of solid acid catalysts, such as Montmorillonite K10 clay, which are natural, inexpensive, reusable, and safer to handle. acs.org Another approach is the utilization of greener oxidizing agents. For example, the synthesis of a precursor cyclohexanone (B45756) could be achieved using sodium hypochlorite (B82951) (household bleach) instead of traditionally used toxic chromium (VI) oxidants. youtube.com
Furthermore, the development of atom-economical reactions, a core principle of green chemistry, is crucial. The Diels-Alder reaction, a powerful tool for constructing six-membered rings like the cyclohexene core, is inherently atom-economical. nih.gov Future research could explore novel diene and dienophile precursors for the synthesis of Cyclohexene, 4,5-diethyl-1,2-dimethyl- that proceed under mild, catalyst-free, or solvent-free conditions. The cycloaddition of CO2 to epoxides to form cyclic carbonates is another example of a 100% atom-economical reaction that is being explored for the sustainable synthesis of functionalized cyclic compounds. researchgate.net
Table 1: Comparison of Traditional and Green Synthetic Approaches for Substituted Cyclohexenes
| Reaction Type | Traditional Method | Green Alternative | Key Advantages of Green Alternative |
| Alcohol Dehydration | Concentrated H₂SO₄ or H₃PO₄ | Montmorillonite K10 clay | Reusable catalyst, milder conditions, reduced corrosion |
| Oxidation | CrO₃, PCC, PDC | Sodium hypochlorite (bleach), H₂O₂ | Less toxic, environmentally benign, readily available |
| Halogenation | Br₂ in CCl₄ | In situ generation of Br₂ from HBr and H₂O₂ | Avoids use of elemental bromine and chlorinated solvents |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
For a molecule like Cyclohexene, 4,5-diethyl-1,2-dimethyl- , where specific synthetic data is scarce, ML models could be employed to predict potential synthetic routes and their feasibility. By training on large databases of known reactions, a neural network model can predict suitable catalysts, solvents, reagents, and temperatures for a target transformation. acs.org For instance, ML algorithms can predict the reactivity of various reagent combinations with an accuracy often exceeding 80% after analyzing a relatively small subset of experimental data. nih.gov
Exploration of Unconventional Activation Methods (e.g., Mechanochemistry, Flow Chemistry)
Unconventional activation methods offer significant advantages over traditional solution-based chemistry, including enhanced reaction rates, improved yields, and often, a reduced environmental footprint.
Mechanochemistry , the use of mechanical force to induce chemical reactions, is a particularly promising solvent-free technique. researchgate.net Ball milling, a common mechanochemical method, can facilitate cycloaddition reactions, such as the Diels-Alder reaction, to produce substituted cyclohexenes with high efficiency and selectivity, often without the need for a catalyst. tandfonline.comresearchgate.netthieme-connect.com This approach is not only environmentally friendly due to the absence of bulk solvents but can also lead to the formation of products that are difficult to obtain through conventional methods.
Flow chemistry , where reactions are carried out in a continuously flowing stream through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety for hazardous reactions, and easier scalability. nih.gov The synthesis of cyclohexene derivatives, such as the epoxidation of cyclohexene, has been shown to be significantly accelerated in a continuous flow system, achieving high yields in a matter of minutes compared to hours in a batch reactor. beilstein-journals.orgnih.gov This methodology could be adapted for various steps in the synthesis of Cyclohexene, 4,5-diethyl-1,2-dimethyl- , potentially leading to a more efficient and scalable process.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deep understanding of reaction mechanisms, including the identification of transient intermediates and the determination of kinetic profiles, is essential for optimizing chemical processes. Advanced spectroscopic techniques that allow for in situ reaction monitoring are invaluable in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural and quantitative information during a reaction. acs.orgnih.gov The development of specialized setups, such as those combining NMR with flow systems or LED irradiation for photochemical reactions, allows for real-time analysis under various conditions. rsc.orgresearchgate.net By collecting a time series of NMR spectra, researchers can track the concentration of reactants, intermediates, and products, providing a wealth of kinetic data. acs.org
Other spectroscopic methods like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are also widely used for in situ monitoring. spectroscopyonline.com These techniques can provide real-time information about the changes in functional groups during a reaction. The choice of technique depends on the specific characteristics of the reaction, such as the physical state of the reactants and the spectral features of interest.
Discovery of Novel Reactivity Patterns for Substituted Cyclohexenes
The exploration of novel reactivity patterns is a cornerstone of synthetic chemistry, leading to new ways of constructing complex molecules. For substituted cyclohexenes, research is ongoing to develop new methods for their synthesis and functionalization.
Recent studies have shown the synthesis of highly functionalized cyclohexenes through innovative cascade reactions. For example, a vinyl C-H metalation followed by an allene (B1206475) insertion and an intramolecular [4+2] cycloaddition has been developed to produce complex cyclohexene structures under mild conditions. acs.org Another approach involves the stereoselective ring-expansion of monocyclopropanated cyclopentadienes to yield highly functionalized cyclohexenes. nih.gov
The development of new catalytic systems is also crucial. For instance, mixed Lewis acid catalysts have been shown to be effective in promoting Diels-Alder reactions between highly hindered dienes and dienophiles to produce sterically congested cyclohexenes. nih.gov Furthermore, the dihapto-coordination of aromatic rings to metal complexes can activate them towards nucleophilic attack, enabling the synthesis of highly functionalized cyclohexenes with high stereocontrol. acs.orgnih.gov Such novel synthetic strategies could open up new avenues for the preparation and subsequent elaboration of Cyclohexene, 4,5-diethyl-1,2-dimethyl- and its analogues.
Q & A
Q. What are the common synthetic routes for 4,5-diethyl-1,2-dimethylcyclohexene, and how can purity be optimized during synthesis?
Methodological Answer: The synthesis of substituted cyclohexenes typically involves acid-catalyzed dehydration of alcohols (e.g., cyclohexanol derivatives) or Diels-Alder reactions with appropriately functionalized dienes and dienophiles. For purity optimization:
- Use fractional distillation to isolate the product, as cyclohexene derivatives often co-distill with unreacted starting materials .
- Monitor reaction progress via gas chromatography (GC) to detect intermediates and byproducts .
- Employ drying agents (e.g., anhydrous MgSO₄) to remove water, which can hydrolyze sensitive intermediates .
Q. How can the alkene double bond in 4,5-diethyl-1,2-dimethylcyclohexene be experimentally confirmed?
Methodological Answer:
- Bromine Test: Add bromine (Br₂) in dichloromethane. Decolorization indicates double bond presence due to electrophilic addition .
- FTIR Spectroscopy: Characteristic C=C stretching vibrations at ~1650 cm⁻¹ confirm the alkene .
- ¹H NMR: Vinyl protons (δ 5.0–5.5 ppm) and coupling constants (J ≈ 10 Hz for trans-alkenes) provide stereochemical insights .
Q. What analytical techniques are suitable for determining the purity and structural integrity of this compound?
Methodological Answer:
- Gas Chromatography (GC): Quantify purity using flame ionization detection (FID) and compare retention times with standards .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis .
- Polarimetry: If chiral centers are present, measure optical rotation to assess enantiomeric purity .
Q. How do steric effects from the ethyl and methyl substituents influence reactivity in Diels-Alder reactions?
Methodological Answer:
- Steric hindrance from the substituents reduces reaction rates by destabilizing the transition state. Computational modeling (e.g., DFT) can predict regioselectivity and transition-state geometries .
- Experimental validation: Compare reaction yields with less-substituted analogs under identical conditions .
Advanced Research Questions
Q. What mechanistic insights govern the catalytic epoxidation of 4,5-diethyl-1,2-dimethylcyclohexene using Ti-based catalysts?
Methodological Answer:
- Eley-Rideal Mechanism: The Ti-OOH surface complex reacts with the alkene to form an epoxide, as shown in gas-phase studies with cyclohexene derivatives. Water desorption regenerates active sites .
- Kinetic Studies: Vary partial pressures of H₂ and O₂ to determine rate dependencies. Use in situ FTIR to monitor intermediate Ti-peroxo species .
- DFT Modeling: Simulate adsorption energies of cyclohexene derivatives on Ti catalysts to predict selectivity .
Q. How can response surface methodology (RSM) optimize reaction conditions for hydrogenation or oxidation of this compound?
Methodological Answer:
- Design a central composite design (CCD) to evaluate variables (temperature, pressure, catalyst loading).
- Use ANOVA to identify significant factors. For example, in hydrodesulfurization studies, LHSV (liquid hourly space velocity) and H₂ pressure are critical .
- Validate models with confirmation experiments and compare predicted vs. actual yields .
Q. What strategies mitigate stereochemical complications during asymmetric synthesis of substituted cyclohexenes?
Methodological Answer:
- Chiral Catalysts: Use Sharpless epoxidation catalysts or Jacobsen’s Mn-salen complexes to induce enantioselectivity .
- Dynamic Resolution: Employ kinetic resolution via chiral stationary phases in HPLC to separate enantiomers .
- Crystallography: Single-crystal X-ray diffraction confirms absolute configuration of intermediates .
Q. How do computational studies enhance understanding of substituent effects on cyclohexene ring conformation?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ring-flipping energetics to assess substituent-induced strain. Ethyl groups increase 1,3-diaxial strain, favoring chair conformations with equatorial substituents .
- NMR Coupling Constants: Compare calculated (DFT) and experimental J values to validate conformational preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
